molecular formula C14H17N3O3 B2965824 ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 30829-69-7

ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2965824
CAS No.: 30829-69-7
M. Wt: 275.308
InChI Key: PEOYXLBODVTBTC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole core structure. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out in the presence of various catalysts and solvents. For example, a one-pot, multicomponent protocol using alumina–silica-supported manganese dioxide as a recyclable catalyst in water has been reported . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or ethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but with different substituents.

    5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.

    5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chloro group instead of an ethoxy group.

Uniqueness

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group may enhance its solubility and interaction with certain biological targets compared to similar compounds .

Properties

IUPAC Name

ethyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-19-11-7-5-10(6-8-11)17-13(15)12(9-16-17)14(18)20-4-2/h5-9H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOYXLBODVTBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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